![molecular formula C18H27BO3 B1413607 2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246743-98-4](/img/structure/B1413607.png)
2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
Synthesis Analysis
BDB can be synthesized through various methods. One notable approach involves the reaction of a suitable boron precursor (such as boric acid or boron trifluoride) with a phenol derivative containing a cyclopentylmethoxy group. The boron atom forms a bond with the oxygen of the phenol, resulting in the formation of the dioxaborolane ring. Detailed synthetic pathways and optimization strategies are documented in relevant literature .
3.
Molecular Structure Analysis
The molecular formula of BDB is C~7~H~15~BO~2~ . It consists of a five-membered dioxaborolane ring attached to a cyclopentylmethoxyphenyl group. The pentamethyl substituents enhance its stability and reactivity. For a visual representation, refer to the ChemSpider entry .
4.
Chemical Reactions Analysis
- Metathesis Reactions : BDB can undergo metathesis reactions, leading to rearrangement of its network topology. This property has been exploited in the development of recyclable polyurethane vitrimers .
5.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Material Science
A study by Das et al. (2015) describes the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including the compound of interest. These derivatives are used to synthesize boron-containing stilbene derivatives, which are potential intermediates for new materials in LCD technology and may have therapeutic applications for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Biological Applications
Das et al. (2011) synthesized a series of boron-containing stilbene derivatives, including the one , and found them to inhibit lipogenesis and cholesterol biosynthesis in hepatocytes. This indicates potential use as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Chemical Reactions and Analysis
In the study of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, Spencer et al. (2002) discuss their inhibitory activity against serine proteases, including thrombin, indicating potential medical applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Synthesis Techniques
Kuznetsov et al. (2001) investigated the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, forming corresponding 2-oxazolines. This showcases the compound's reactivity and potential in synthesizing other chemicals (Kuznetsov, Brusilovskii, & Mazepa, 2001).
properties
IUPAC Name |
2-[4-(cyclopentylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO3/c1-17(2)18(3,4)22-19(21-17)15-9-11-16(12-10-15)20-13-14-7-5-6-8-14/h9-12,14H,5-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLARGUBZDYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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